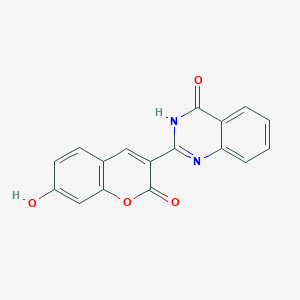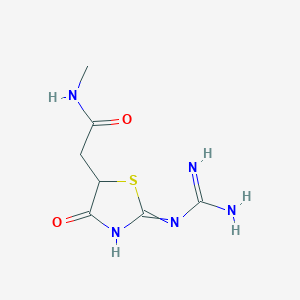
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2'-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the presence of a cladinose sugar moiety and various modifications that enhance its biological activity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and acetylation. The process typically starts with erythromycin as the base compound. Key steps include:
Protection of Hydroxyl Groups: Protecting groups such as silyl ethers are used to protect hydroxyl groups during the synthesis.
Selective Oxidation: Oxidation reactions are carried out to introduce the dehydro functionalities at specific positions.
Acetylation: The final step involves the acetylation of the 2’-hydroxyl group to form the acetate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate undergoes various chemical reactions, including:
Oxidation: Introduction of dehydro functionalities.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of erythromycin with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of macrolide antibiotics.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in treating bacterial infections resistant to conventional antibiotics.
Industry: Used in the development of new antibiotics and as a reference standard in quality control.
Wirkmechanismus
The mechanism of action of (10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate involves binding to the bacterial ribosome, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The modifications in the compound enhance its binding affinity and stability, making it more effective against resistant bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erythromycin: The parent compound with a similar macrolide structure.
Azithromycin: A derivative with a methyl-substituted nitrogen atom in the lactone ring.
Clarithromycin: A derivative with a methoxy group at the 6-position.
Uniqueness
(10E)-3-O-De(alpha-L-cladinose)-10-dehydro-11-dehydroxy-6-O-methyl-erythromycin 2’-Acetate is unique due to its specific modifications, which enhance its biological activity and stability compared to other macrolide antibiotics. These modifications make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C32H55NO10 |
|---|---|
Molekulargewicht |
613.8 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2-[(14-ethyl-4,13-dihydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-11-en-6-yl)oxy]-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C32H55NO10/c1-13-24-31(8,38)15-17(2)25(35)18(3)16-32(9,39-12)28(20(5)26(36)21(6)29(37)42-24)43-30-27(41-22(7)34)23(33(10)11)14-19(4)40-30/h15,18-21,23-24,26-28,30,36,38H,13-14,16H2,1-12H3 |
InChI-Schlüssel |
IUCZZHVKCDIHRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C)(C)OC)C)C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106192.png)
![7-[(E)-4-[(2R,3R,4R,5R)-3,4-dihydroxy-5-[[(2S,3R)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid](/img/structure/B14106196.png)
![3-(but-3-en-2-yl)-1,7-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14106197.png)
![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetohydrazide](/img/structure/B14106198.png)
![2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14106202.png)
![11-Methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydroiodide](/img/structure/B14106223.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)acetamide](/img/structure/B14106228.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(furan-2-ylmethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14106229.png)
![5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14106234.png)
![3-methyl-4-oxo-1-phenyl-N-(3-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14106250.png)
![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14106257.png)
